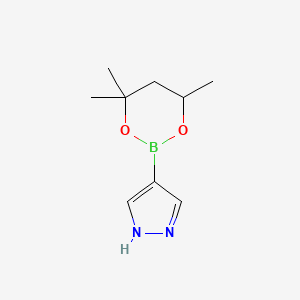![molecular formula C17H25BO5 B6321146 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096996-01-7](/img/structure/B6321146.png)
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is a type of boron-containing compound that has been studied for its potential applications in scientific research. This compound has been used in numerous studies, and has been found to have a variety of biochemical and physiological effects. Additionally, we will discuss the advantages and limitations for lab experiments, and list various future directions for research.
Mechanism of Action
The mechanism of action of 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood. It is believed that this compound binds to certain proteins, such as enzymes, and acts as an inhibitor of their activity. Additionally, this compound may interact with other molecules, such as nucleic acids, and may act as a catalyst for certain biochemical reactions.
Biochemical and Physiological Effects
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and to interact with certain proteins, such as DNA-binding proteins. Additionally, this compound has been found to have an effect on the stability of certain proteins, and to have an effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
The use of 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments has a number of advantages and limitations. One of the primary advantages of this compound is that it is relatively inexpensive and easy to obtain. Additionally, this compound can be used in a variety of experiments, and can be used to study the binding of small molecules to proteins, as well as the effect of small molecules on the stability of proteins. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound is not very stable and can be easily degraded. Additionally, the compound is not very soluble in water, which can limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is the exploration of the compound's potential applications in the pharmaceutical industry. Additionally, further research could be conducted on the compound's mechanism of action, as well as its biochemical and physiological effects. Furthermore, further research could be conducted on the compound's potential uses in enzyme-catalyzed reactions, and its potential uses in the study of the binding of small molecules to proteins. Finally, further research could be conducted on the compound's potential uses in the study of the effect of small molecules on the stability of proteins.
Synthesis Methods
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-methoxyphenol with 1,3-dioxan-2-yl boronic acid in the presence of a base, such as potassium carbonate. This reaction results in the formation of the desired product, 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane.
Scientific Research Applications
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in numerous scientific research studies. It has been used as a reagent for the synthesis of various compounds, such as polymers, and has been used in the study of enzyme-catalyzed reactions. Additionally, this compound has been used in the study of the binding of small molecules to proteins, and has been used in the study of the effect of small molecules on the stability of proteins.
properties
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-12-11-17(2,3)23-18(22-12)14-10-13(6-7-15(14)19-4)16-20-8-5-9-21-16/h6-7,10,12,16H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENIYXHLYYBBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3OCCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid, 97%](/img/structure/B6321078.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321091.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)



